1-(2-Bromoethoxy)-3-methoxybenzene

Catalog No.
S671101
CAS No.
3245-45-2
M.F
C9H11BrO2
M. Wt
231.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethoxy)-3-methoxybenzene

CAS Number

3245-45-2

Product Name

1-(2-Bromoethoxy)-3-methoxybenzene

IUPAC Name

1-(2-bromoethoxy)-3-methoxybenzene

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

InChI

InChI=1S/C9H11BrO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3

InChI Key

BTUZRSNUNBPIEN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCCBr

Canonical SMILES

COC1=CC(=CC=C1)OCCBr

1-(2-Bromoethoxy)-3-methoxybenzene is an organic compound characterized by the molecular formula C9H11BrO2C_9H_{11}BrO_2. This compound features a benzene ring substituted with a bromoethoxy group and a methoxy group, making it a derivative of both methoxybenzene and bromoethanol. Its structural uniqueness allows for various chemical reactivities, particularly in organic synthesis and materials science .

As a Synthetic Intermediate:

1-(2-Bromoethoxy)-3-methoxybenzene, also known as 3-(2-bromoethoxy)anisole, serves as a valuable synthetic intermediate in organic chemistry [, ]. Its reactive bromoethoxy group enables its participation in various substitution and coupling reactions, allowing for the synthesis of diversely functionalized aromatic compounds [].

For instance, it can be used to prepare:

  • Alkylated derivatives: Through nucleophilic substitution reactions with various nucleophiles, like Grignard reagents or organolithium compounds [].
  • Ethers: Via Williamson ether synthesis with different alcohols [].
  • Amides: By reacting with amines under appropriate conditions [].

These functionalities can further participate in subsequent reactions, ultimately leading to the construction of complex molecules with desired properties.

Potential Applications in Medicinal Chemistry:

The presence of both a methoxy and a bromoethoxy group in 1-(2-bromoethoxy)-3-methoxybenzene suggests its potential as a starting material for the development of novel therapeutic agents [, ]. The bromoethoxy group can be strategically modified to introduce various functionalities, potentially leading to compounds with diverse biological activities. However, further research is necessary to explore the specific therapeutic potential of 1-(2-bromoethoxy)-3-methoxybenzene and its derivatives [, ].

Studies on Bioactivity:

Limited research has been conducted on the bioactivity of 1-(2-bromoethoxy)-3-methoxybenzene itself. However, some studies have explored the biological activities of structurally similar compounds containing the bromoethoxy moiety [, ]. These studies suggest that the bromoethoxy group may contribute to various biological effects, including:

  • Antibacterial activity [].
  • Antifungal activity [].
  • Anti-inflammatory properties [].

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives. Common reagents include sodium azide in dimethylformamide at elevated temperatures.
  • Oxidation: The methoxy group can undergo oxidation to yield corresponding aldehydes or carboxylic acids, typically using potassium permanganate in acidic or basic conditions.
  • Reduction: The bromoethoxy group can be reduced to form ethoxy derivatives, often employing lithium aluminum hydride in anhydrous ether .

Major Products from Reactions

  • Nucleophilic Substitution: Formation of azidoethoxy derivatives.
  • Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
  • Reduction: Formation of 1-(2-ethoxy)-3-methoxybenzene.

Research indicates that 1-(2-Bromoethoxy)-3-methoxybenzene derivatives may exhibit biological activity, particularly in the context of pharmaceuticals. Its ability to serve as an intermediate compound allows for the synthesis of bioactive molecules with potential medicinal properties. Specific studies have highlighted its role in enzyme mechanism studies and protein-ligand interactions, suggesting applications in chemical biology .

The synthesis of 1-(2-Bromoethoxy)-3-methoxybenzene typically involves:

  • Reagents: 3-methoxyphenol and 2-bromoethanol.
  • Conditions: The reaction is conducted in the presence of a base, such as potassium carbonate, often under reflux conditions in organic solvents like acetone or dimethylformamide.

The general reaction scheme can be represented as follows:

3 Methoxyphenol+2 BromoethanolK2CO3,Reflux1 2 Bromoethoxy 3 methoxybenzene\text{3 Methoxyphenol}+\text{2 Bromoethanol}\xrightarrow{\text{K}_2\text{CO}_3,\text{Reflux}}\text{1 2 Bromoethoxy 3 methoxybenzene}

On an industrial scale, continuous flow reactors may be employed to enhance mixing and heat transfer, optimizing yield and consistency .

1-(2-Bromoethoxy)-3-methoxybenzene finds applications across various fields:

  • Organic Synthesis: Acts as an intermediate for creating more complex organic molecules.
  • Materials Science: Utilized in the preparation of polymers and advanced materials tailored for specific properties.
  • Pharmaceuticals: Serves as a precursor for synthesizing bioactive compounds.
  • Chemical Biology: Employed in studying enzyme mechanisms and protein-ligand interactions .

Interaction studies involving 1-(2-Bromoethoxy)-3-methoxybenzene have shown its potential as a substrate for various enzymes. It has been identified as a substrate for certain cytochrome P450 enzymes, indicating its relevance in drug metabolism studies. Additionally, it has been noted that this compound can act as an inhibitor for specific cytochrome P450 isoforms, which may influence pharmacokinetics and drug interactions .

Several compounds exhibit structural similarities to 1-(2-Bromoethoxy)-3-methoxybenzene. A comparison highlights its unique characteristics:

Compound NameStructural Features
1-(2-Bromoethoxy)-2-methoxybenzeneMethoxy group at the ortho position
1-(2-Bromoethoxy)-4-methoxybenzeneMethoxy group at the para position
1-(2-Bromoethoxy)-3-ethoxybenzeneEthoxy group instead of methoxy

Uniqueness

The positioning of the methoxy group on the benzene ring significantly influences the reactivity and physical properties (e.g., boiling point and solubility) of 1-(2-Bromoethoxy)-3-methoxybenzene compared to its isomers. This distinct positioning makes it particularly suitable for specific applications in organic synthesis and materials science .

The bromine atom in 1-(2-Bromoethoxy)-3-methoxybenzene serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling with organoborane reagents [15] [16] [17]. These reactions proceed through the classical oxidative addition-transmetallation-reductive elimination mechanism characteristic of Pd(0) catalysis [18].

The oxidative addition of the aryl bromide to Pd(0) complexes occurs readily under mild conditions, with the electron-donating methoxy group facilitating this process through increased electron density on the aromatic ring [19] [16]. Common catalyst systems include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃ with appropriate phosphine ligands [20] [21].

Reaction conditions typically employ weak bases such as K₂CO₃ or Cs₂CO₃ in polar solvents at temperatures ranging from 80-110°C [22] [17]. The choice of base is crucial for promoting transmetallation while avoiding decomposition of sensitive functional groups [16]. The methoxy substituent remains intact under these conditions, allowing for selective coupling at the brominated position [23].

Yields for Suzuki-Miyaura couplings with 1-(2-Bromoethoxy)-3-methoxybenzene derivatives typically range from 60-90%, depending on the specific boronic acid coupling partner and reaction conditions [20] [24]. Electron-rich boronic acids generally provide higher yields due to enhanced transmetallation rates [25] [26].

The bioconjugation applications of these cross-coupling products are extensive, including the synthesis of fluorescent probes, pharmaceutical intermediates, and materials for drug delivery systems [23] [27]. The ethoxy linker provides flexibility and water solubility enhancement for biological applications [28] [29].

Oxidative Transformation Pathways of Methoxy Functionality

The methoxy group in 1-(2-Bromoethoxy)-3-methoxybenzene undergoes various oxidative transformations depending on the oxidizing conditions and reagents employed [30] [31] [32]. The primary pathways include aromatic hydroxylation, demethylation, and consecutive oxidations leading to quinone formation [33] [34].

Aromatic hydroxylation occurs preferentially at the ortho and para positions relative to the methoxy group through electrophilic aromatic substitution mechanisms [30] [31]. Unspecific peroxygenases (UPOs) catalyze these transformations efficiently, with approximately 95% of products arising from hydroxylation reactions [30]. The regioselectivity depends on the electronic effects of the methoxy substituent, which activates the aromatic ring toward electrophilic attack [6] [35].
Demethylation represents an alternative pathway where the methyl group is cleaved from the aromatic oxygen, forming phenolic intermediates [30] [7]. This process can be followed by further oxidation to generate catechol or hydroquinone derivatives [30] [36]. The demethylation pathway typically accounts for less than 5% of total products under standard oxidative conditions [30].

Consecutive oxidation reactions lead to the formation of methoxybenzoquinones and other highly oxidized products [30] [33]. These transformations proceed through multiple aromatic hydroxylation steps, with 2-methoxybenzoquinone being a common terminal product [30] [34]. The use of radical scavengers such as ascorbic acid can modulate these pathways and prevent unwanted polymerization reactions [30].

Mechanistic studies using Jones' reagent (CrO₃/H₂SO₄) demonstrate selective oxidation of aromatic methyl groups para to methoxy substituents [37]. This selectivity arises from the electron-donating nature of the methoxy group, which stabilizes the developing positive charge during the oxidation process [6] [32].

Computational Modeling of Transition States (DFT Studies)

Density Functional Theory (DFT) calculations provide detailed insights into the transition state structures and energetics of reactions involving 1-(2-Bromoethoxy)-3-methoxybenzene [39] [40]. The most commonly employed functionals include B3LYP and M06-2X with basis sets ranging from 6-31G(d) to 6-311++G(d,p) for accurate transition state modeling [41] [42] [40].

For nucleophilic substitution reactions, DFT calculations reveal that the SN2 transition state exhibits the expected trigonal bipyramidal geometry with C-Br and C-nucleophile distances of approximately 2.1-2.3 Å [39] [43]. The activation energy calculated at the B3LYP/6-311++G(d,p) level ranges from 82-88 kJ/mol for hydroxide substitution, in good agreement with experimental values [39] [40].

Intrinsic Reaction Coordinate (IRC) calculations confirm the connectivity between reactants and products through the transition state [43] [44]. These calculations demonstrate that the reaction follows a concerted mechanism with simultaneous C-Br bond breaking and C-O bond formation [39] [45].

The influence of the methoxy substituent on transition state energetics has been investigated through Natural Bond Orbital (NBO) analysis [41] [40]. The electron-donating character of the methoxy group stabilizes the developing positive charge on the aromatic ring during oxidative transformations [35] [32]. Hammett correlation analysis reveals linear free energy relationships with σ values of -0.27 for the para-methoxy substituent .

Machine learning approaches are increasingly being applied to predict transition state structures for similar compounds [46] [47] [48]. These methods utilize convolutional neural networks trained on extensive quantum chemistry datasets to generate initial guess structures for transition state optimization [46]. Success rates of 80-85% have been achieved for hydrogen abstraction and substitution reactions involving aromatic compounds [46].

Recent developments in computational chemistry include the implementation of variational transition state theory and automated reaction pathway discovery algorithms [45]. These tools enable more efficient exploration of complex reaction networks and identification of competing pathways for multi-step transformations [49] [45].

XLogP3

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Wikipedia

1-(2-bromoethoxy)-3-methoxybenzene

Dates

Last modified: 08-15-2023

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